molecular formula C13H12O4 B14389993 Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate CAS No. 90043-53-1

Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate

Cat. No.: B14389993
CAS No.: 90043-53-1
M. Wt: 232.23 g/mol
InChI Key: SDZGEYWLTKGKDI-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C13H14O4. It is a derivative of butenoate and features both acetyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate typically involves the reaction of acetylacetone with benzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Potential use in developing new antibacterial agents targeting the menaquinone biosynthesis pathway in bacteria.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme MenB, which is involved in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), leading to the disruption of bacterial respiration and growth. The molecular targets include the active site of MenB, where the CoA adduct binds and inhibits enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-phenylbutanoate
  • Ethyl 2-oxo-4-phenylbutanoate
  • 2-Methyl-4-oxo-4-phenylbutyric acid

Uniqueness

Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, including the presence of both acetyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable adducts with CoA and inhibit MenB sets it apart from other similar compounds .

Properties

CAS No.

90043-53-1

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C13H12O4/c1-9(14)11(13(16)17-2)8-12(15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

SDZGEYWLTKGKDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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